molecular formula C5H16Cl2N2O B2678393 4-Methoxybutane-1,2-diamine;dihydrochloride CAS No. 2171887-43-5

4-Methoxybutane-1,2-diamine;dihydrochloride

Cat. No. B2678393
CAS RN: 2171887-43-5
M. Wt: 191.1
InChI Key: RCQXJHMANXPYTA-UHFFFAOYSA-N
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Description

4-Methoxybutane-1,2-diamine;dihydrochloride, also known as 2-(4-Methoxybutylamino)ethan-1-amine, is a chemical compound with the molecular formula C5H16Cl2N2O . It has a molecular weight of 191.1.


Molecular Structure Analysis

The InChI code for 4-Methoxybutane-1,2-diamine;dihydrochloride is 1S/C5H14N2O.2ClH/c1-8-3-2-5(7)4-6;;/h5H,2-4,6-7H2,1H3;2*1H . This indicates that the compound contains a methoxy group (-OCH3) and two amine groups (-NH2) attached to a butane backbone .


Physical And Chemical Properties Analysis

4-Methoxybutane-1,2-diamine;dihydrochloride is an oil at room temperature . The compound has a molecular weight of 191.1 .

Mechanism of Action

The mechanism of action of 4-Methoxybutane-1,2-diamine;dihydrochloride is not specified in the available literature .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

4-methoxybutane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O.2ClH/c1-8-3-2-5(7)4-6;;/h5H,2-4,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQXJHMANXPYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2171887-43-5
Record name 4-methoxybutane-1,2-diamine dihydrochloride
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